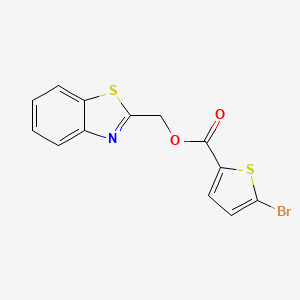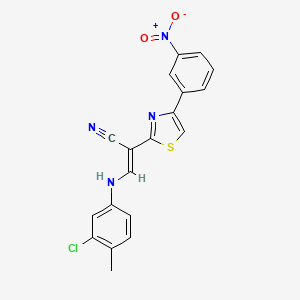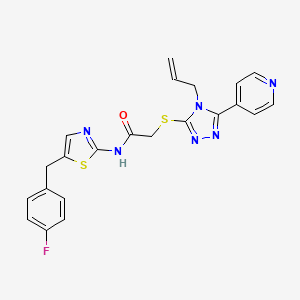![molecular formula C17H18N6OS B2872521 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 578723-44-1](/img/structure/B2872521.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group . It also contains a pyridine ring, which is a common structural motif in many natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the pyridine ring would likely contribute to the compound’s aromaticity, while the amine, sulfanyl, and acetamide groups would likely be involved in various hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might be involved in nucleophilic substitution reactions, while the triazole ring might participate in electrophilic aromatic substitution reactions. The sulfanyl group could also be involved in various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine, sulfanyl, and acetamide groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of acetamide derivatives have been synthesized, showing significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds leverage the 1,2,4-triazole ring system known for a wide range of pharmaceutical activities, including antimicrobial effects. Such derivatives have been studied for their potential in addressing microbial resistance by offering new therapeutic options (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anti-inflammatory and Analgesic Properties
Research on pyrolin derivatives of acetamides, including structures similar to the compound , demonstrated significant anti-exudative activity, which could be beneficial in reducing inflammation and pain. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Chalenko et al., 2019).
Spectroscopic Analysis and Drug Design
Vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, combined with density functional theory, has been applied to similar acetamide molecules. This approach aids in understanding the stereo-electronic interactions, stability, and pharmacokinetic properties, laying the groundwork for drug design and development (Jenepha Mary et al., 2022).
Antimicrobial and Antitumor Activity
Novel derivatives of pyrimidine-triazole linked to acetamide structures have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives have shown promising antitumor activity, indicating their potential in cancer treatment (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-5-3-6-12(2)15(11)20-14(24)10-25-17-22-21-16(23(17)18)13-7-4-8-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYHZYRVMJZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)
![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)



![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)
![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)
